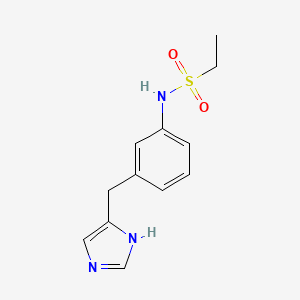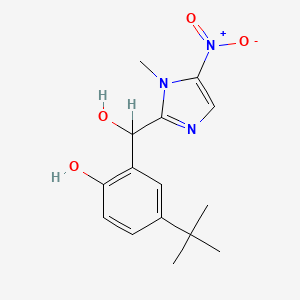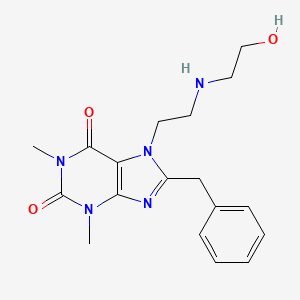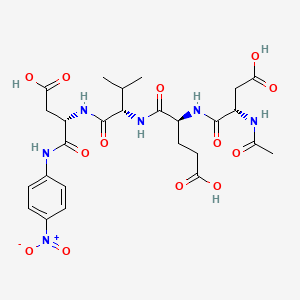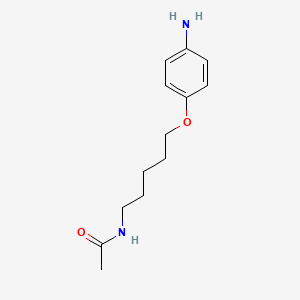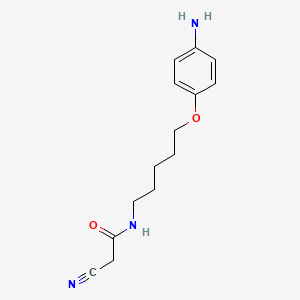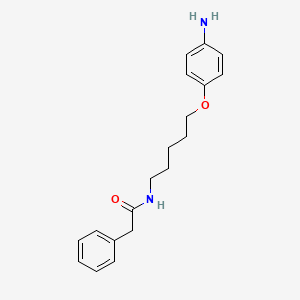
Fluorure de 4-(2-aminoéthyl)benzènesulfonyle chlorhydrate
Vue d'ensemble
Description
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, also known as AEBSF, is a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity is similar to the inhibitor PMSF, but AEBSF is more stable at low pH values .
Molecular Structure Analysis
The molecular formula of AEBSF is C8H10FNO2S·HCl . This indicates that it contains eight carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, two oxygen atoms, one sulfur atom, and one chloride atom.Chemical Reactions Analysis
AEBSF is an irreversible serine protease inhibitor . It has been shown to inhibit trypsin, chymotrypsin, plasmin kallikrein, and thrombin . The inhibition constants are similar to those of phenylmethanesulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP) .Physical And Chemical Properties Analysis
AEBSF is a powder with a melting point of 183-191 °C . It is soluble in water up to 50 mg/mL and is stable for up to six months if stored refrigerated at a pH of less than 7 .Applications De Recherche Scientifique
Inhibition de la protéase en recherche biochimique
Le AEBSF HCl est largement utilisé comme inhibiteur de la protéase en recherche biochimique. Il est particulièrement efficace pour empêcher la dégradation des protéines sensibles pendant les processus de lyse cellulaire et d'extraction des protéines . En inhibant les sérine protéases, le AEBSF HCl assure la stabilité des échantillons de protéines, ce qui est crucial pour les analyses ultérieures telles que le western blotting ou la spectrométrie de masse.
Rôle dans la purification des protéines
Dans le domaine de la purification des protéines, le AEBSF HCl sert d'agent protecteur pour prévenir la dégradation protéolytique. Cette application est essentielle pour maintenir l'intégrité des protéines pendant les étapes de purification, qui impliquent souvent la chromatographie sur colonne et d'autres techniques de séparation .
Inhibition de l'activité de coagulation du fibrinogène
Le AEBSF HCl a été utilisé pour étudier l'inhibition des sérine protéinases de venin de serpent (SVSP). Ces enzymes sont connues pour affecter l'activité de coagulation du fibrinogène, et le AEBSF HCl aide à comprendre leur mécanisme d'action en inhibant sélectivement ces protéases .
Applications de recherche médicale
En recherche médicale, le AEBSF HCl est utilisé pour inhiber les enzymes qui jouent un rôle dans les processus pathologiques. Par exemple, il a été appliqué pour empêcher la dégradation de la ghréline acylée, une hormone impliquée dans la régulation de l'appétit, contribuant ainsi aux études sur l'obésité et le métabolisme .
Études sur le mécanisme enzymatique
Le AEBSF HCl est essentiel pour étudier les mécanismes des sérine protéases. En se liant de manière irréversible au site actif de ces enzymes, les chercheurs peuvent étudier leur spécificité du substrat et leurs mécanismes catalytiques, ce qui est essentiel pour la conception et le développement de médicaments .
Application en culture cellulaire
En culture cellulaire, le AEBSF HCl est utilisé pour inhiber les protéases qui peuvent être libérées pendant la croissance et la division cellulaires. Cela garantit que les cellules cultivées restent saines et que les protéines qu'elles expriment ne sont pas dégradées, ce qui est important pour la production de produits biologiques de haute qualité .
Utilisation dans la recherche sur l'apoptose
Le AEBSF HCl aurait inhibé les caractéristiques de l'apoptose induite par le TNF-α dans les cellules d'adénocarcinome gastrique humain. Cette application est importante pour la recherche sur le cancer, où la compréhension des voies de mort cellulaire peut conduire au développement de nouvelles stratégies thérapeutiques .
Applications vétérinaires
En médecine vétérinaire, le AEBSF HCl s'est avéré prolonger la durée de vie des souris atteintes de toxoplasmose aiguë. Cela suggère un rôle potentiel du AEBSF HCl dans le traitement des infections parasitaires chez les animaux, ce qui pourrait avoir des implications pour la santé animale et les maladies zoonotiques .
Safety and Hazards
Orientations Futures
AEBSF is extensively used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . This serine protease, located in the Golgi apparatus, is responsible for activating the sterol regulatory element-binding proteins (SREBP) . By selectively inhibiting S1P, AEBSF can be used to characterize the downstream result of SREBP inhibition and its influence on cholesterol regulation .
Mécanisme D'action
Target of Action
AEBSF HCl is a broad-spectrum inhibitor of serine proteases, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin . These enzymes play crucial roles in various biological processes, such as digestion, blood clotting, and immune response.
Mode of Action
AEBSF HCl acts as an irreversible inhibitor of serine proteases. It covalently modifies the hydroxyl group of serine residues, leading to the inhibition of these enzymes . The inhibition constants of AEBSF HCl are similar to those of phenylmethanesulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP) .
Biochemical Pathways
By inhibiting serine proteases, AEBSF HCl can affect multiple biochemical pathways. For instance, it can inhibit the lysis of leukemic cells by human macrophages without inhibiting the secretion of TNF-α and IL-1β . It also inhibits the constitutive production of Aβ by directly inhibiting β-secretase in different human cell lines .
Result of Action
The inhibition of serine proteases by AEBSF HCl can lead to various molecular and cellular effects. For example, it has been reported to prolong the lifespan of mice with acute toxoplasmosis . It also inhibits all features of TNF-α-induced apoptosis in SNU-16 human gastric adenocarcinoma cells .
Action Environment
AEBSF HCl is stable in water for up to six months if stored refrigerated at a pH of less than 7 . If a pH of greater than 7 is required, pH adjustment should be made just prior to use . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH.
Propriétés
IUPAC Name |
4-(2-aminoethyl)benzenesulfonyl fluoride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S.ClH/c9-13(11,12)8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDABNWSWOHGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)S(=O)(=O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184830 | |
| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30827-99-7 | |
| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30827-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pefabloc | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030827997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pefabloc SC | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonyl fluoride, 4-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-aminoethyl)benzenesulfonylfluoride hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHA6VL95HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?
A1: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride acts as a potent, irreversible inhibitor of serine proteases. [, , , , , , , , , , , ] It forms a covalent bond with the serine residue in the active site of these enzymes, effectively blocking their catalytic activity. [, ]
Q2: How does inhibition of serine proteases by 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride affect cellular processes?
A2: The downstream effects depend on the specific serine protease targeted. 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride has been shown to:
- Block maturation of Amyloid Precursor Protein (APP) and reduce amyloid-beta (Aβ) peptide secretion: This is relevant to Alzheimer's disease research. []
- Inhibit mineral crystal nucleation in bone formation: This is linked to the role of SKI-1, a serine protease involved in mineralization. [, ]
- Disrupt airway epithelial barrier function induced by house dust mites: This implicates a PAR2/TLR4/PGC-1α-dependent pathway in asthma. []
- Impair the ability of Sarcocystis neurona merozoites to invade and divide in host cells: This suggests a role for serine proteases in parasite infection. []
Q3: Does 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride affect other protease classes?
A3: While primarily a serine protease inhibitor, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride can impact other proteases depending on the context:
- Cysteine proteases: In some cases, it showed no effect on cysteine proteases [, ], but in others, it demonstrated some inhibitory activity. [, ]
- Aspartic proteases: Generally, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride doesn't significantly inhibit aspartic proteases. [, , ]
- Metalloproteases: Limited or no inhibitory effect on metalloproteases has been reported. [, , ]
Q4: What is the molecular formula and weight of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?
A4: The molecular formula is C8H11FN2O2S • HCl, and the molecular weight is 254.71 g/mol.
Q5: Is there any spectroscopic data available for 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?
A5: While specific spectroscopic data (NMR, IR) is not extensively detailed within the provided research, FTIR analysis has been used to confirm the covalent bonding of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride to vascular prosthesis surfaces during modification. []
Q6: Does 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride have any catalytic properties?
A6: No, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is not a catalyst. It is an inhibitor, meaning it slows down or stops a chemical reaction. It specifically inhibits serine proteases by binding to their active site and preventing them from acting on their substrates.
Q7: What are some research applications of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?
A7: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is a valuable tool in various research areas:
- Alzheimer's disease: Studying Aβ peptide production and APP processing. []
- Bone formation: Investigating the role of SKI-1 in mineralization and bone-related gene expression. [, ]
- Asthma: Elucidating the pathways of airway inflammation and barrier dysfunction. []
- Parasitology: Understanding the role of serine proteases in parasite host cell invasion. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride](/img/structure/B1664306.png)

![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride](/img/structure/B1664310.png)

